CID 78067717

Description

These compounds are often characterized by high polarity, moderate solubility in organic solvents, and bioactivity profiles targeting enzymes like CYP isoforms .

Key properties inferred from comparable compounds include:

Properties

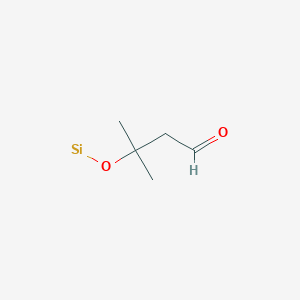

Molecular Formula |

C5H9O2Si |

|---|---|

Molecular Weight |

129.21 g/mol |

InChI |

InChI=1S/C5H9O2Si/c1-5(2,7-8)3-4-6/h4H,3H2,1-2H3 |

InChI Key |

UHRMUKYICSKXJN-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(CC=O)O[Si] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CID 78067717 involves multiple steps, each requiring specific reagents and conditions. The exact synthetic route can vary, but it generally includes the following steps:

Initial Reactants: The synthesis begins with the selection of appropriate starting materials, which are chosen based on the desired chemical structure of this compound.

Reaction Conditions: The reactions are carried out under controlled conditions, including temperature, pressure, and pH, to ensure the desired product is obtained.

Purification: After the reaction, the product is purified using techniques such as chromatography or recrystallization to remove any impurities.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up to meet demand. This involves optimizing the reaction conditions to maximize yield and minimize costs. Industrial production may also include additional steps such as solvent recovery and waste management to ensure environmental compliance.

Chemical Reactions Analysis

Types of Reactions

CID 78067717 undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, resulting in the formation of oxidized products.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced products.

Substitution: In this reaction, one functional group in the molecule is replaced by another, resulting in the formation of substituted products.

Common Reagents and Conditions

The reactions of this compound typically require specific reagents and conditions:

Oxidation Reagents: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction Reagents: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution Reagents: Common reagents for substitution reactions include halogens and alkylating agents.

Major Products

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation may produce ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

CID 78067717 has a wide range of applications in scientific research, including:

Chemistry: It is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules.

Biology: It is used in biological studies to investigate its effects on cellular processes and pathways.

Medicine: It has potential therapeutic applications, including its use as a drug candidate for treating specific diseases.

Industry: It is used in the production of various industrial products, including polymers and specialty chemicals.

Mechanism of Action

The mechanism of action of CID 78067717 involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the molecular structure of this compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares CID 78067717 with structurally and functionally analogous compounds, drawing on methodologies and data from the provided evidence:

Key Findings:

Structural Similarity :

- This compound shares a trifluoromethyl-oxadiazole core with CAS 340736-76-7, contributing to comparable molecular weights and polarities .

- Substitutions on the aromatic ring (e.g., benzoic acid vs. methyl ester) significantly alter solubility and bioactivity .

Therapeutic Applications: While this compound is hypothesized for anticancer use, its analog CAS 340736-76-7 shows antiviral activity, highlighting the impact of minor structural changes on target specificity .

Synthetic Accessibility :

- Both this compound and CAS 340736-76-7 are synthesized via HATU-mediated coupling, a robust method for amide bond formation .

- Methyl ester derivatives (e.g., Methyl 3-(5-(2-fluorophenyl)-oxadiazol-3-yl)benzoate) require additional esterification steps, increasing synthetic complexity .

Toxicity and Safety :

- This compound’s inferred low toxicity contrasts with CAS 340736-76-7’s hazardous classification, likely due to differences in reactive side chains .

Research Implications and Limitations

- Advantages of this compound: High polarity enhances solubility, improving bioavailability compared to non-fluorinated analogs . Trifluoromethyl groups confer metabolic stability, a desirable trait in drug candidates .

- Limitations: Limited in vivo data on this compound’s pharmacokinetics and long-term toxicity. Structural analogs show variability in CYP inhibition, necessitating rigorous enzyme selectivity studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.